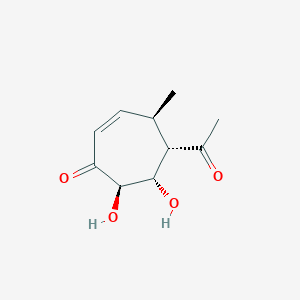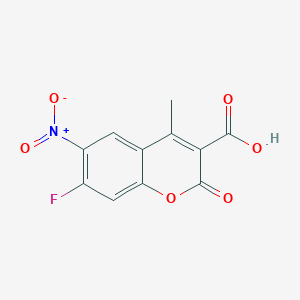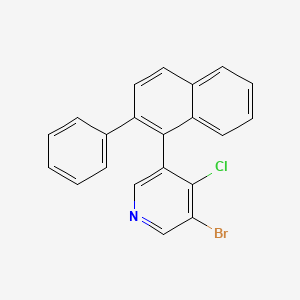![molecular formula C18H18Cl6Ge2N2O4S B15167084 N,N'-[Sulfonyldi(4,1-phenylene)]bis[3-(trichlorogermyl)propanamide] CAS No. 648908-96-7](/img/structure/B15167084.png)
N,N'-[Sulfonyldi(4,1-phenylene)]bis[3-(trichlorogermyl)propanamide]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-[Sulfonyldi(4,1-phenylene)]bis[3-(trichlorogermyl)propanamide] is a complex organogermanium compound It is characterized by the presence of sulfonyl and phenylene groups, as well as trichlorogermyl and propanamide functionalities
Méthodes De Préparation
The synthesis of N,N’-[Sulfonyldi(4,1-phenylene)]bis[3-(trichlorogermyl)propanamide] typically involves multiple steps. The general synthetic route includes the following steps:
Formation of the sulfonyldi(4,1-phenylene) core: This step involves the reaction of 4,4’-sulfonyldianiline with appropriate reagents to form the sulfonyldi(4,1-phenylene) backbone.
Introduction of the trichlorogermyl groups: This step involves the reaction of the sulfonyldi(4,1-phenylene) intermediate with trichlorogermane under controlled conditions to introduce the trichlorogermyl groups.
Formation of the propanamide groups: The final step involves the reaction of the intermediate with propanoyl chloride to form the propanamide groups.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and purification techniques.
Analyse Des Réactions Chimiques
N,N’-[Sulfonyldi(4,1-phenylene)]bis[3-(trichlorogermyl)propanamide] undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the trichlorogermyl groups, leading to the formation of germanium oxides.
Reduction: Reduction reactions can occur at the sulfonyl groups, potentially leading to the formation of sulfoxides or sulfides.
Substitution: The compound can undergo substitution reactions, particularly at the trichlorogermyl groups, where chlorine atoms can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
N,N’-[Sulfonyldi(4,1-phenylene)]bis[3-(trichlorogermyl)propanamide] has several scientific research applications, including:
Chemistry: The compound is used as a precursor for the synthesis of other organogermanium compounds and as a reagent in various organic transformations.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of cancer treatment, due to its ability to interact with cellular components.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of N,N’-[Sulfonyldi(4,1-phenylene)]bis[3-(trichlorogermyl)propanamide] involves its interaction with various molecular targets and pathways. The trichlorogermyl groups can interact with cellular proteins and enzymes, potentially leading to the inhibition of specific biological processes. The sulfonyl and phenylene groups may also play a role in its overall activity by stabilizing the compound and facilitating its interactions with target molecules.
Comparaison Avec Des Composés Similaires
N,N’-[Sulfonyldi(4,1-phenylene)]bis[3-(trichlorogermyl)propanamide] can be compared with other similar compounds, such as:
N,N’-[Sulfonyldi(4,1-phenylene)]bis[3-(trihydroxygermyl)propanamide]: This compound has trihydroxygermyl groups instead of trichlorogermyl groups, leading to different chemical properties and reactivity.
N,N’-[Sulfonyldi(4,1-phenylene)]bis[3-(trimethylgermyl)propanamide]:
Propriétés
Numéro CAS |
648908-96-7 |
|---|---|
Formule moléculaire |
C18H18Cl6Ge2N2O4S |
Poids moléculaire |
716.4 g/mol |
Nom IUPAC |
3-trichlorogermyl-N-[4-[4-(3-trichlorogermylpropanoylamino)phenyl]sulfonylphenyl]propanamide |
InChI |
InChI=1S/C18H18Cl6Ge2N2O4S/c19-25(20,21)11-9-17(29)27-13-1-5-15(6-2-13)33(31,32)16-7-3-14(4-8-16)28-18(30)10-12-26(22,23)24/h1-8H,9-12H2,(H,27,29)(H,28,30) |
Clé InChI |
NGOKIOMQTCYSJP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1NC(=O)CC[Ge](Cl)(Cl)Cl)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CC[Ge](Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2,2-Trifluoro-1-[3-(2-methoxy-3-nitrophenyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B15167001.png)


![2-Thiophenesulfonamide, N-[3-(2-furanylmethoxy)-2-quinoxalinyl]-](/img/structure/B15167037.png)
![3-(1,1-Dimethylethoxy)-1-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-cyclopentanecarboxylic acid](/img/structure/B15167045.png)


![N-[2-(3-ethoxyphenyl)ethyl]acetamide](/img/structure/B15167060.png)
![4-[4,4-Bis(4-chlorophenyl)-3-butenyl]toluene](/img/structure/B15167063.png)
![5-Chloro-2-hydroxy-N-{4-[(propan-2-yl)oxy]phenyl}benzamide](/img/structure/B15167069.png)

![2-amino-7-methyl-4-(4-nitrophenyl)-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B15167098.png)
![2H-Furo[3,4-b]pyran-2,5(7H)-dione, 7-ethyl-4-methoxy-, (7S)-](/img/structure/B15167105.png)

